![molecular formula C6H10N2O3S B13157163 Octahydro-1lambda6-[1,2]thiazolo[4,5-b]pyridine-1,1,3-trione](/img/structure/B13157163.png)
Octahydro-1lambda6-[1,2]thiazolo[4,5-b]pyridine-1,1,3-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octahydro-1lambda6-[1,2]thiazolo[4,5-b]pyridine-1,1,3-trione is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a fused bicyclic system combining a thiazole and a pyridine ring, which imparts distinct chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of octahydro-1lambda6-[1,2]thiazolo[4,5-b]pyridine-1,1,3-trione typically involves the annulation of a thiazole ring to a pyridine ring. This can be achieved through various synthetic techniques, including:
Starting from Thiazole or Thiazolidine Derivatives: These derivatives undergo cyclization reactions to form the fused bicyclic system.
Pyridine Annulation: Modern synthetic techniques focus on the annulation of pyridine to thiazole, resulting in the target compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the synthetic routes mentioned above to achieve higher yields and purity suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Octahydro-1lambda6-[1,2]thiazolo[4,5-b]pyridine-1,1,3-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the sulfur atom in the thiazole ring.
Substitution: The compound can undergo substitution reactions at various positions on the fused ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups like alkyl or aryl groups.
Aplicaciones Científicas De Investigación
Octahydro-1lambda6-[1,2]thiazolo[4,5-b]pyridine-1,1,3-trione has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of octahydro-1lambda6-[1,2]thiazolo[4,5-b]pyridine-1,1,3-trione involves its interaction with specific molecular targets and pathways. The compound’s fused ring system allows it to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth, reduction of inflammation, or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
2H,3H-1lambda6-[1,2]thiazolo[4,5-b]pyridine-1,1,3-trione: This compound shares a similar fused ring system but differs in its oxidation state and specific functional groups.
Thiazolo[4,5-b]pyridines: These compounds have a similar core structure but may vary in their substituents and biological activities.
Uniqueness
Octahydro-1lambda6-[1,2]thiazolo[4,5-b]pyridine-1,1,3-trione is unique due to its specific combination of a thiazole and pyridine ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C6H10N2O3S |
|---|---|
Peso molecular |
190.22 g/mol |
Nombre IUPAC |
1,1-dioxo-3a,4,5,6,7,7a-hexahydro-[1,2]thiazolo[4,5-b]pyridin-3-one |
InChI |
InChI=1S/C6H10N2O3S/c9-6-5-4(2-1-3-7-5)12(10,11)8-6/h4-5,7H,1-3H2,(H,8,9) |
Clave InChI |
KACIOJPSSPRLQD-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C(C(=O)NS2(=O)=O)NC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




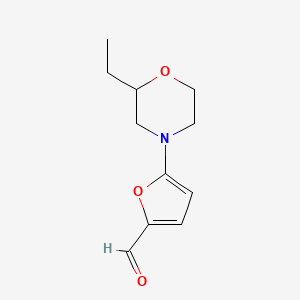
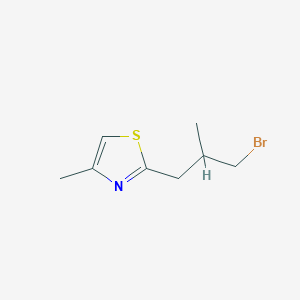
![2-[(1-Ethylpiperidin-4-YL)oxy]acetic acid](/img/structure/B13157124.png)
![Methyl 4-methoxy-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13157127.png)


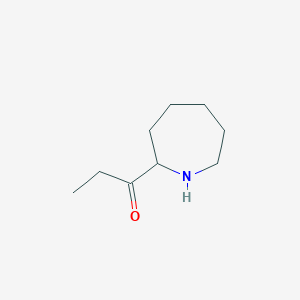
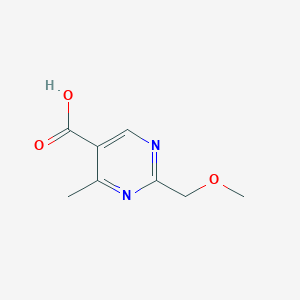
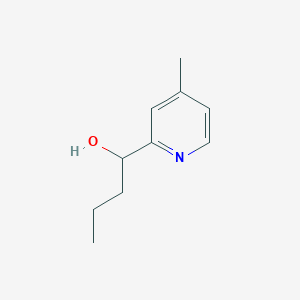
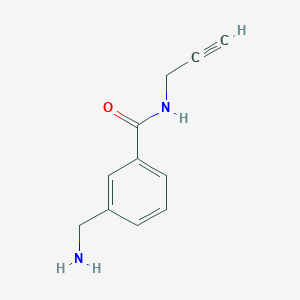
![2-benzyl 5-methyl 5-amino-3,4,5,6-tetrahydrocyclopenta[c]pyrrole-2,5(1H)-dicarboxylate hydrochloride](/img/structure/B13157165.png)
![Methyl 5-methyl-2-(propan-2-YL)-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13157168.png)
